Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH is classified as a peptide derivative. It contains an amino acid sequence that includes leucine and cysteine, with a pseudoproline structure that enhances its stability during synthesis and subsequent reactions. The compound's molecular formula is , and it has a molecular weight of approximately 604.71 g/mol .
The synthesis of Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH typically employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. The following steps outline the general procedure:
This method allows for precise control over the peptide sequence and structure, facilitating the incorporation of complex residues like Psi(Dmp,H)pro.
Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH can undergo several important chemical reactions:
These reactions are critical for manipulating the compound in various biochemical contexts.
The mechanism of action of Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH involves its ability to engage in selective chemical reactions due to its structural features:
These properties enable Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH to interact with various molecular targets effectively.
The physical and chemical properties of Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH include:
These characteristics are essential for handling and application in laboratory settings.
Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH has diverse applications across several scientific domains:
These applications highlight its versatility and importance in both research and practical implementations.
Pseudoproline dipeptides are transformative tools in Fmoc-SPPS, designed to overcome peptide chain aggregation and secondary structure formation. Derived from serine, threonine, or cysteine residues, these dipeptides feature reversible oxazolidine (Ser/Thr) or thiazolidine (Cys) rings that mimic proline's conformational properties. Specifically, Fmoc-Leu-Cys(Ψ(Dmp,H)pro)-OH incorporates a thiazolidine ring formed by reacting cysteine's thiol group with 2,4-dimethoxyacetophenone (Dmp). This structure introduces a kink in the peptide backbone, forcing a cis-amide bond conformation that disrupts β-sheet formation and enhances solvation [2] [6] [7].
The mechanistic action involves:
Table 1: Impact of Pseudoproline Dipeptides on Challenging Peptide Syntheses
| Peptide Sequence | Length (aa) | Without Pseudoproline (Yield) | With Pseudoproline (Yield) |
|---|---|---|---|
| RANTES(24–91) | 68 | <5% | 42% |
| Caveolin-1 Fragment | 54 | Aggregation failure | 75% crude purity |
| hAmylin(8–37) | 30 | Trace amounts | 68% |
Optimal integration of this building block requires stringent protocol adjustments:
Critical purity considerations:
Fmoc-Leu-Cys(Ψ(Dmp,H)pro)-OH exhibits distinct advantages and limitations relative to oxazolidine-based pseudoprolines:
Table 2: Structural and Functional Comparison of Pseudoproline Types
| Property | Cys(Ψ(Dmp,H)pro) Thiazolidines | Ser/Thr(ΨMe,MePro) Oxazolidines |
|---|---|---|
| Ring Heteroatom | Sulfur | Oxygen |
| Deprotection Kinetics | Slower (requires strong acid) | Faster (TFA-labile) |
| Steric Bulk | High (Dmp group) | Moderate (acetone-derived) |
| β-Sheet Disruption | Superior (kink angle >120°) | Standard (kink angle ~100°) |
| Side Reaction Profile | Lower aspartimide risk | Higher aspartimide risk |
| Solubility in DMF | ++++ | ++ |
Key distinctions:
Orthogonal deprotection of the thiazolidine ring without affecting sensitive side chains remains complex:
Mitigation strategies:
Table 3: Key Properties of Fmoc-Leu-Cys(Ψ(Dmp,H)pro)-OH
| Property | Specification |
|---|---|
| CAS Number | 1926163-06-5 |
| Molecular Formula | C₃₃H₃₆N₂O₇S |
| Molecular Weight | 604.71 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥97% (HPLC, TLC) |
| Storage | ≤−10°C, desiccated |
| Enantiomeric Purity | Cys: ≥99.5%; Leu: ≥99.0% |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1